molecular formula C16H18ClNO5S B3009037 2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1797246-27-5

2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide

Cat. No. B3009037
CAS RN: 1797246-27-5
M. Wt: 371.83
InChI Key: UWUVQEOXBPIORT-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as anticancer properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Another method includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the presence of a naphthyl moiety significantly contributes to the anticancer activity of certain compounds . The molecular structure is often confirmed using techniques such as X-ray diffraction, as seen in the study of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride . The molecular structure of this compound would likely influence its biological activity and could be studied using similar techniques.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms . The tautomeric equilibrium can affect the compound's biological activity and stability. The chemical reactions of this compound would need to be studied to understand its reactivity and potential as a drug candidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, metabolic stability is a key factor in the development of new drugs, and certain moieties can increase the metabolic stability of these compounds . The physical and chemical properties of this compound would need to be characterized to assess its suitability for further development.

Scientific Research Applications

Tautomerism and Crystal Structure

Research on derivatives of benzenesulfonamide, such as 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, has provided insights into tautomerism and crystal structure, indicating a single imino form rather than a tautomeric equilibrium. This contributes to the understanding of molecular interactions and structural stability critical for drug design (Beuchet et al., 1999).

Metabolism and Selectivity

Studies on chlorsulfuron, a structurally related compound, elucidate the metabolic pathways responsible for its selectivity as a herbicide. This research underpins the design of compounds with selective bioactivity, a principle that can be applied across various drug development projects (Sweetser et al., 1982).

Synthesis and Bioactivity

The synthesis of benzenesulfonamide derivatives for assessing cytotoxic and enzyme inhibitory effects highlights the compound's potential in developing novel anticancer agents and understanding enzyme interactions. This research avenue is essential for the discovery of new therapeutic agents (Gul et al., 2016).

Molecular and Kinetic Studies

Kinetic and hydrolysis studies on similar sulfonamide compounds, such as triasulfuron, offer valuable information on degradation pathways and stability, which are crucial for the development of environmentally friendly and stable pharmaceuticals (Braschi et al., 1997).

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S/c1-22-14-8-7-11(9-15(14)23-2)13(19)10-18-24(20,21)16-6-4-3-5-12(16)17/h3-9,13,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVQEOXBPIORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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